6-(Dimethylamino)hexan-2-one
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Overview
Description
“6-(Dimethylamino)hexan-2-one” is a chemical compound with the molecular formula C8H17NO . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “this compound” has been referenced in the Journal of the American Chemical Society . More detailed information about its synthesis may be found in specific scientific literature .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H17NO . The molecular weight of this compound is 143.229 g/mol .Chemical Reactions Analysis
Detailed information about the chemical reactions involving “this compound” can be found in specific scientific literature . It’s important to note that the reactions may vary depending on the conditions and reagents used.Scientific Research Applications
DNA Cleavage and Anticancer Activities
6-(Dimethylamino)hexan-2-one derivatives have been explored in the context of anticancer applications. A study synthesized silicon phthalocyanines with substituted 6-(dimethylamino)hexyl groups, which demonstrated significant DNA cleavage and showed potential for photodynamic therapy in treating neuroblastoma cell lines (Barut et al., 2020).
Acid Recovery in Diffusion Dialysis
This compound has been used in the synthesis of novel anion exchange membranes for acid recovery via diffusion dialysis. Methyl 6-(dimethylamino) hexanoate, a derivative, was synthesized and integrated into membranes, demonstrating improved acid permeability and selectivity, which is critical for diffusion dialysis processes (Irfan et al., 2018).
Amination in Chemical Synthesis
The compound plays a role in the amination of hexanediol. A study on the amination of 1,6-hexanediol by dimethylamine showed the formation of N,N-dimethyl-6-amino-1-hexanol, a process important in chemical synthesis (Vultier et al., 1987).
Phototoxicity in Anticancer Applications
Another application in anticancer research is the study of electro-oxidation of certain compounds related to this compound. The study explored the electrochemical behavior of these compounds, with implications for antitumoral activity (Cariou et al., 1993).
In Chemical and Biological Studies
The compound is also involved in the synthesis of various chemicals that are interesting from both chemical and biological perspectives. For instance, it was used in the azannulation of pyridinylaminohexadienones, yielding compounds with potential biological significance (Cocco et al., 2001).
In Novel Metal Complexes
It has also been utilized in the synthesis of metal complexes. For example, a heptanuclear nickel(II) complex exhibiting novel binding modes for a hydroxamate ligand was synthesized using 2-(dimethylamino)phenylhydroxamic acid (Gaynor et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
6-(dimethylamino)hexan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-5-7-9(2)3/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWONZQIQAAOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902742 |
Source
|
Record name | NoName_3294 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4305-31-1 |
Source
|
Record name | 6-(dimethylamino)hexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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